![molecular formula C13H13NO3S2 B4433553 methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMAT and is a derivative of thiophene.
Mechanism of Action
DMAT inhibits kinase activity by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. DMAT has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMAT is its specificity towards kinases. This specificity makes it an ideal tool for studying the role of kinases in various cellular processes. However, one of the limitations of DMAT is its potential toxicity towards non-targeted cells.
Future Directions
There are several future directions for the study of DMAT. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. DMAT has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in pre-clinical and clinical trials. Another area of interest is the development of DMAT analogs with improved specificity and reduced toxicity towards non-targeted cells.
In conclusion, DMAT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its specificity towards kinases makes it an ideal tool for studying the role of kinases in various cellular processes. Further studies are needed to determine its potential as a therapeutic agent for the treatment of cancer and the development of DMAT analogs with improved specificity and reduced toxicity.
Scientific Research Applications
DMAT has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a kinase inhibitor. DMAT has been found to inhibit the activity of several kinases, including casein kinase 2, which is involved in the regulation of various cellular processes such as cell growth and differentiation.
properties
IUPAC Name |
methyl 3-[(4,5-dimethylthiophene-3-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-7-8(2)19-6-9(7)12(15)14-10-4-5-18-11(10)13(16)17-3/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBLTVXEMMYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=C(SC=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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